molecular formula C13H15NO4 B8329017 5-allyloxy-N,N-dimethylisophthalamic acid

5-allyloxy-N,N-dimethylisophthalamic acid

Cat. No.: B8329017
M. Wt: 249.26 g/mol
InChI Key: NDBDRARCZCZLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-allyloxy-N,N-dimethylisophthalamic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an allyloxy group attached to the isophthalamic acid core, along with two dimethyl groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid typically involves the reaction of isophthalic acid derivatives with allyl alcohol and dimethylamine. The process generally includes the following steps:

    Esterification: Isophthalic acid is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to form the allyl ester.

    Amidation: The allyl ester is then reacted with dimethylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-allyloxy-N,N-dimethylisophthalamic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isophthalamic acid derivatives.

Scientific Research Applications

5-allyloxy-N,N-dimethylisophthalamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can facilitate binding to specific sites, while the dimethyl groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Allyloxy-N,N-dimethyl-benzamide: Similar structure but with a benzamide core.

    5-Allyloxy-N,N-dimethyl-terephthalamic acid: Similar structure but with a terephthalamic acid core.

Uniqueness

5-allyloxy-N,N-dimethylisophthalamic acid is unique due to its specific substitution pattern on the isophthalamic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoic acid

InChI

InChI=1S/C13H15NO4/c1-4-5-18-11-7-9(12(15)14(2)3)6-10(8-11)13(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17)

InChI Key

NDBDRARCZCZLRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 g (7.6 mmol) of 5-allyloxy-N,N-dimethyl-isophthalamic acid methyl ester in 16.8 ml of THF/MeOH (1:1) 8.4 ml of 1 M KOH (1.1 eq.) are added at 0° C. The mixture is stirred at rt for 3 h. The organic solvents are removed under reduced pressure, and the aqueous phase is acidified with HCl to pH 2 and extracted with DCM/EtOH (80:20) (2×38 ml). The combined organic layers are washed with 8 ml of water, dried over sodium sulfate and evaporated to give the product in the form of a colorless solid (m.p.: 93-95° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
16.8 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.